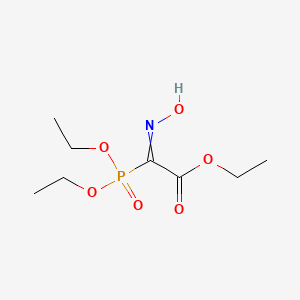
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate is a chemical compound with the molecular formula C8H17NO6P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of both diethoxyphosphoryl and hydroxyimino functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (diethoxyphosphoryl)(hydroxyimino)acetate typically involves the reaction of ethyl cyanoacetate with nitrous acid. This reaction yields ethyl cyanohydroxyiminoacetate, which can then be further processed to obtain the desired compound. The reaction conditions often include maintaining a pH of around 4.5 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: Including amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate has several scientific research applications:
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of ethyl (diethoxyphosphoryl)(hydroxyimino)acetate involves its interaction with molecular targets through its functional groups. The diethoxyphosphoryl group can participate in phosphorylation reactions, while the hydroxyimino group can form hydrogen bonds and interact with nucleophiles. These interactions enable the compound to modulate biochemical pathways and enzyme activities, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyanohydroxyiminoacetate: A closely related compound used in peptide synthesis.
Ethyl diethoxyphosphoryl acetate: Another similar compound with applications in organic synthesis.
Uniqueness
Ethyl (diethoxyphosphoryl)(hydroxyimino)acetate is unique due to the presence of both diethoxyphosphoryl and hydroxyimino groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biochemical research.
Propriétés
Numéro CAS |
84858-78-6 |
|---|---|
Formule moléculaire |
C8H16NO6P |
Poids moléculaire |
253.19 g/mol |
Nom IUPAC |
ethyl 2-diethoxyphosphoryl-2-hydroxyiminoacetate |
InChI |
InChI=1S/C8H16NO6P/c1-4-13-8(10)7(9-11)16(12,14-5-2)15-6-3/h11H,4-6H2,1-3H3 |
Clé InChI |
HXBYNHQFRIXTLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=NO)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
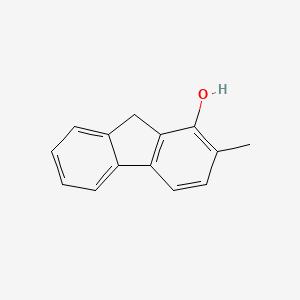
![[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide](/img/structure/B14410735.png)
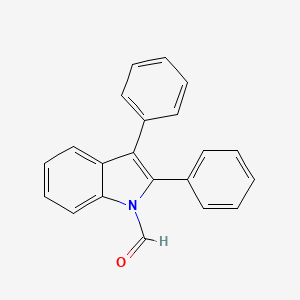
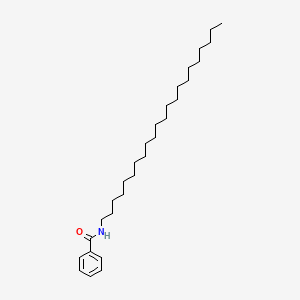
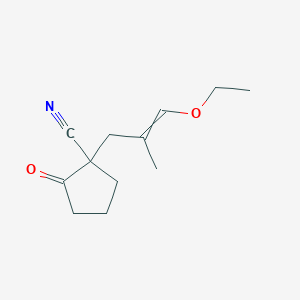
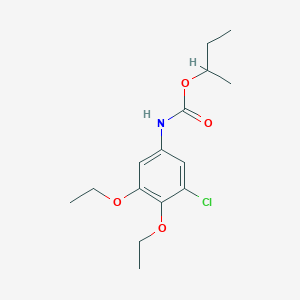
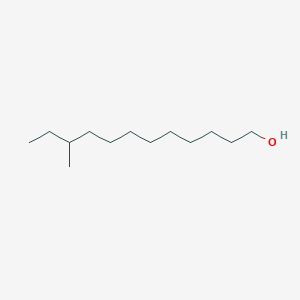

![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)

![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)

